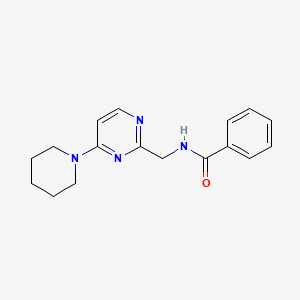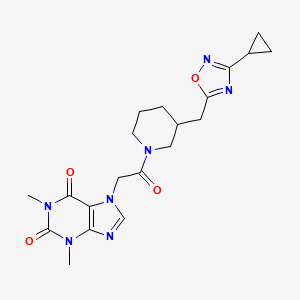
N-((4-(Piperidin-1-yl)pyrimidin-2-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring attached to a pyrimidine moiety, which is further linked to a benzamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Wissenschaftliche Forschungsanwendungen
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases .
Mode of Action
It is suggested that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Related compounds have been shown to inhibit angiogenesis and induce dna cleavage .
Pharmacokinetics
It is suggested that similar compounds with a tpsa >140 a o are expected to have poor oral bioavailability .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.
Formation of the Benzamide Group: The final step involves the coupling of the pyrimidine-piperidine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide group.
Industrial Production Methods
Industrial production of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia. Both compounds share a pyrimidine moiety but differ in their overall structure and specific biological activities.
Flumatinib: Another tyrosine kinase inhibitor with a similar pyrimidine core but different substituents, leading to distinct pharmacological properties.
Pyrazinamide Derivatives: Compounds with a benzamide group and various substituents, used in the treatment of tuberculosis. These compounds differ in their specific functional groups and biological targets.
The uniqueness of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(14-7-3-1-4-8-14)19-13-15-18-10-9-16(20-15)21-11-5-2-6-12-21/h1,3-4,7-10H,2,5-6,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNBBWYQVQNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2573583.png)
![1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2573585.png)
![6-[(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2573586.png)
![1-(4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2573587.png)


![N-{4-[2-(naphthalene-1-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B2573593.png)
![5-Azaspiro[2.6]non-7-ene;hydrochloride](/img/structure/B2573596.png)
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate](/img/structure/B2573597.png)
![Tert-butyl 8-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2573598.png)
![4-ETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B2573599.png)


